An In-depth Technical Guide to the Synthesis and Characterization of Butyl Gallate
An In-depth Technical Guide to the Synthesis and Characterization of Butyl Gallate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of butyl gallate, a significant antioxidant with wide-ranging applications in the food, cosmetic, and pharmaceutical industries.[1][2][3][4] This document details common synthetic routes, purification methods, and a full suite of characterization techniques, complete with experimental protocols and quantitative data presented for easy reference.
Introduction
Butyl gallate, the n-butyl ester of gallic acid (3,4,5-trihydroxybenzoic acid), is a potent antioxidant that functions by scavenging free radicals, thereby preventing oxidative degradation of various products.[2][4] Its utility in stabilizing fats, oils, and active pharmaceutical ingredients makes it a valuable excipient in drug development and a key preservative in other industries.[1][2] Understanding its synthesis and thorough characterization is crucial for ensuring its purity, efficacy, and safety in final applications.
Synthesis of Butyl Gallate
The primary method for synthesizing butyl gallate is through the esterification of gallic acid with n-butanol. Several catalytic systems can be employed for this reaction, each with its own advantages in terms of reaction conditions and yield.
Synthetic Pathways
2.1.1. Fischer Esterification
The most common and direct method for butyl gallate synthesis is the Fischer esterification. This reaction involves heating gallic acid and n-butanol in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.[5]
-
Catalysts:
-
Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[5]
-
Solid Acid Catalysts: Cation exchange resins and potassium hydrogen sulfate (B86663) (KHSO₄) offer advantages in terms of easier separation and reduced equipment corrosion.[6][7]
-
2.1.2. DCC Coupling
To avoid the high temperatures and potentially oxidative conditions of Fischer esterification, dicyclohexylcarbodiimide (B1669883) (DCC) coupling can be utilized. This method allows for the reaction to proceed at milder temperatures, often yielding a cleaner product.[8]
Experimental Protocols
2.2.1. Fischer Esterification using Sulfuric Acid
Materials:
-
Gallic acid
-
n-Butanol
-
Concentrated sulfuric acid
-
Sodium sulfate (anhydrous)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a Soxhlet extractor containing anhydrous sodium sulfate and a reflux condenser, combine gallic acid (e.g., 50 g) and an excess of n-butanol (e.g., 98.6 g).[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).[5]
-
Heat the mixture to reflux (approximately 130°C) with constant stirring for about 8 hours. The water produced will be removed by the sodium sulfate in the Soxhlet apparatus.[5]
-
After the reaction is complete (monitored by TLC), cool the mixture.[9]
-
The crude product can be crystallized by pouring the cooled reaction mixture into an alkane solvent like petroleum ether and further cooling.[5][10]
-
The resulting crystals are collected by filtration, washed with petroleum ether, and dried under vacuum.[10]
2.2.2. Enzymatic Synthesis using Immobilized Lipase (B570770)
Materials:
-
Gallic acid
-
n-Butanol
-
Immobilized lipase (e.g., from Bacillus licheniformis)[11]
-
Molecular sieves
-
Organic solvent (e.g., a mixture of methyl-tert-butyl ether and isooctane)[12]
Procedure:
-
Dissolve gallic acid and n-butanol in the chosen organic solvent in a screw-capped flask.[12]
-
Add the immobilized lipase and molecular sieves to the mixture.[11]
-
Incubate the reaction at a controlled temperature (e.g., 55°C) with shaking for a specified time (e.g., 10 hours).[11]
-
Terminate the reaction by filtering off the immobilized enzyme.[13]
-
The product can then be purified from the reaction mixture, for example, by column chromatography.[13]
Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of butyl gallate.
Characterization of Butyl Gallate
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized butyl gallate. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of butyl gallate. Both ¹H and ¹³C NMR are used to confirm the presence of the butyl chain and the gallate moiety.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Butyl Gallate
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | ~7.15 (s, 2H) | - |
| -OCH₂- | ~4.00 (d, 2H) | - |
| -CH₂- | ~2.05 (m, 1H) | - |
| -CH₂- | - | - |
| -CH₃ | ~1.00 (d, 6H) | - |
| Phenolic OH | ~8.15 (s, 3H) | - |
| C=O | - | ~169.6 |
| Aromatic C-OH | - | ~140.9, ~132.4 |
| Aromatic C-H | - | ~118.2, ~113.5 |
| Aromatic C-C=O | - | - |
| -OC H₂- | - | - |
| -C H₂- | - | ~39.4 |
| -C H₂- | - | ~35.5 |
| -C H₃ | - | - |
| Note: Chemical shifts can vary slightly depending on the solvent and instrument used.[14][15][16] |
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the butyl gallate molecule.
Table 2: Key FTIR Absorption Bands for Butyl Gallate
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3351 | O-H (Phenolic) | Stretching |
| ~2961 | C-H (sp³) | Stretching |
| ~1690-1700 | C=O (Ester) | Stretching |
| ~1615 | C=C (Aromatic) | Stretching |
| Note: The exact peak positions may vary.[17] |
3.1.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Butyl gallate typically exhibits absorption maxima characteristic of its phenolic structure. The UV spectrum of gallates can be influenced by pH, with shifts observed upon deprotonation of the phenolic hydroxyl groups.[18]
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of butyl gallate and for its quantification in various matrices.[19][20][21]
Experimental Protocol: HPLC Analysis of Butyl Gallate
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of acetonitrile (B52724) and 1% acetic acid in water (e.g., 3:7 v/v)[19]
-
Butyl gallate standard
-
Sample of synthesized butyl gallate
Procedure:
-
Prepare a standard solution of butyl gallate of known concentration in the mobile phase.
-
Dissolve a known amount of the synthesized butyl gallate in the mobile phase.
-
Set the HPLC conditions:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the sample peak with that of the standard to confirm identity.
-
The purity can be determined by the peak area percentage, and the concentration can be quantified using a calibration curve.[19]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of butyl gallate. The reported melting point of butyl gallate is around 144°C.[1]
Characterization Workflow
Caption: A workflow illustrating the characterization process for synthesized butyl gallate.
Conclusion
This guide has outlined the key aspects of butyl gallate synthesis and characterization. The choice of synthetic method will depend on the desired scale, purity requirements, and available resources, with Fischer esterification being a common and robust method. A comprehensive suite of analytical techniques, including NMR, FTIR, and HPLC, is crucial for confirming the identity and ensuring the quality of the final product. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals working with this important antioxidant.
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Caption: 2D Chemical Structure of Butyl Gallate.
